molecular formula C27H52 B134376 (Z,Z)-7,11-Heptacosadiene CAS No. 100462-58-6

(Z,Z)-7,11-Heptacosadiene

Cat. No. B134376
M. Wt: 376.7 g/mol
InChI Key: RJYQFYALHBHYMG-ADYYPQGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and possibly its IUPAC name. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or nature.



Synthesis Analysis

This involves looking at how the compound is synthesized. This could involve a series of chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can help identify functional groups in the molecule and predict its reactivity.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Pheromone Communication in Drosophila melanogaster

(Z,Z)-7,11-Heptacosadiene plays a crucial role in the communication and mating behavior of Drosophila melanogaster. It is identified as a female-specific aphrodisiac pheromone, significantly influencing male courtship behavior. The potency of this compound surpasses other similar hydrocarbons, demonstrating its specificity and importance in species and sex recognition within these flies (Antony et al., 1985). The compound activates a specific set of gustatory sensory neurons on the male foreleg, marked by the expression of ppk23. The activation of these neurons is necessary for the males to exhibit courtship behavior, highlighting the chemical’s pivotal role in triggering sexual behaviors (Toda, Zhao, & Dickson, 2012).

Synthesis and Chemical Reactions

The chemical synthesis of (Z,Z)-7,11-Heptacosadiene has been explored for replicating the natural pheromone's effects. The synthetic versions of this compound are generated through a modified Felkin reaction, showcasing the compound's role in chemical studies and its synthetic accessibility (Davis & Carlson, 1989).

Genetic Influence on Hydrocarbon Production

The production of (Z,Z)-7,11-Heptacosadiene is influenced by genetic factors in Drosophila melanogaster. The gene Enhancer of zeste [E(z)] has been identified as influential in the production of contact pheromones, including (Z,Z)-7,11-Heptacosadiene. The study demonstrates the genetic influence on the biosynthesis of this compound, particularly highlighting its role in the desaturation steps of hydrocarbon biosynthesis (Wicker-Thomas & Jallon, 2000).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This could involve potential new uses for the compound, new methods of synthesis, or new research needed to fully understand the compound.


properties

IUPAC Name

(7Z,11Z)-heptacosa-7,11-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-27H2,1-2H3/b15-13-,23-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYQFYALHBHYMG-ADYYPQGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC=CCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z,Z)-7,11-Heptacosadiene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z,Z)-7,11-Heptacosadiene
Reactant of Route 2
(Z,Z)-7,11-Heptacosadiene
Reactant of Route 3
(Z,Z)-7,11-Heptacosadiene
Reactant of Route 4
(Z,Z)-7,11-Heptacosadiene
Reactant of Route 5
(Z,Z)-7,11-Heptacosadiene
Reactant of Route 6
(Z,Z)-7,11-Heptacosadiene

Citations

For This Compound
94
Citations
SP McRobert, LL Jackson - Journal of chemical ecology, 1989 - Springer
The courtship behaviors and cuticular hydrocarbons ofDrosophila rajasekari are described. Sexually mature males orient, tap, follow, vibrate their abdomens, extend and vibrate their …
Number of citations: 9 link.springer.com
Y Oguma, T Nemoto, Y Kuwahara - Chemoecology, 1992 - Springer
A crude cuticular extract from 3450 virgin 9–13 day old female fruit flies(Drosophila virilis), was subjected to chromatography accompanied by bioassay for sex pheromone activity. After …
Number of citations: 54 link.springer.com
C Antony, TL Davis, DA Carlson, JM Pechine… - Journal of chemical …, 1985 - Springer
Cuticular aphrodisiacs fromD. melanogaster females were further characterized and the male response specificity towards such natural and synthetic unsaturated hydrocarbons was …
Number of citations: 220 link.springer.com
TL Davis, DA Carlson - Synthesis, 1989 - thieme-connect.com
A modified Felkin reaction was used to prepare (Z)-4-undecen-1-ol (5) from hexylmagnesium bromide (2) and an enol ether, dihydropyran (3) catalyzed by low-valent nickel species, bis …
Number of citations: 14 www.thieme-connect.com
RW Howard, LL Jackson, H Banse… - Journal of chemical …, 2003 - Springer
The cuticular hydrocarbon compositions of two sympatric species of Australian Drosophila in the montium subgroup of the melanogaster group that use cuticular hydrocarbons in mate …
Number of citations: 115 link.springer.com
S Lebreton, F Borrero-Echeverry… - BMC …, 2017 - bmcbiol.biomedcentral.com
Mate finding and recognition in animals evolves during niche adaptation and involves social signals and habitat cues. Drosophila melanogaster and related species are known to be …
Number of citations: 88 bmcbiol.biomedcentral.com
M Arienti, C Antony, C WICKER‐THOMAS… - Integrative …, 2010 - Wiley Online Library
The chemical communication system in Drosophila melanogaster Meigen, 1830 plays a major role in courtship and consists of the male‐specific cis‐Vaccenyl acetate and sex‐specific …
Number of citations: 34 onlinelibrary.wiley.com
LL Jackson, RJ Bartelt - Insect Biochemistry, 1986 - Elsevier
The cuticular hydrocarbons of Drosophila virilis were isolated and identified by TLC, GC, HPLC, GC-MS and ozonolysis-GC techniques. The major classes of hydrocarbons in both …
Number of citations: 78 www.sciencedirect.com
S Lebreton, F Borrero-Echeverry, F Gonzalez, M Solum… - bioRxiv, 2016 - biorxiv.org
Mate recognition in animals evolves during niche adaptation and involves habitat and social olfactory signals. Drosophila melanogaster is attracted to fermenting fruit for feeding and …
Number of citations: 2 www.biorxiv.org
M Doi, T Nemoto, H Nakanishi, Y Kuwahara… - Journal of chemical …, 1997 - Springer
To identify sex pheromone components in Drosophila ananassae, the cuticular hydrocarbons were analyzed and bioassayed. After silicic acid and two silver nitrate–silicic acid …
Number of citations: 49 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.